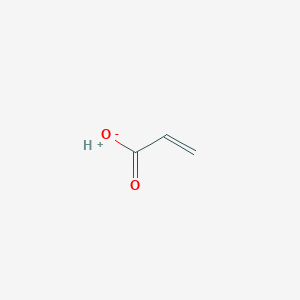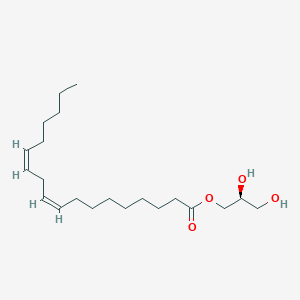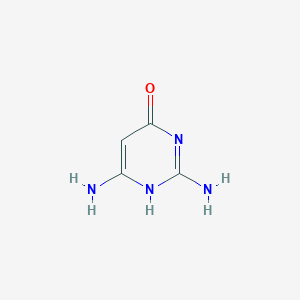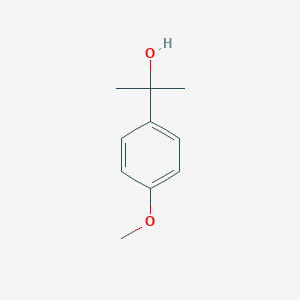
2-(4-Methoxyphenyl)propan-2-ol
Descripción general
Descripción
The compound 2-(4-Methoxyphenyl)propan-2-ol is a molecule that is structurally related to various compounds with significant biological and chemical properties. The methoxy group attached to the phenyl ring is a common feature in many biologically active compounds, influencing their physical, chemical, and biological characteristics.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions. For instance, the synthesis of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers has been described, highlighting the importance of stereochemistry in the biological activity of such molecules . Similarly, the synthesis of various (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which share a structural resemblance to 2-(4-Methoxyphenyl)propan-2-ol, involves the reaction of chloromethyl precursors with alcohols .
Molecular Structure Analysis
The molecular structure of compounds related to 2-(4-Methoxyphenyl)propan-2-ol has been extensively studied using spectroscopic methods and quantum chemical calculations. For example, the molecular structure and spectroscopic data of a compound with a methoxy group and a thiazole ring were obtained from DFT calculations, providing insights into the geometry and vibrational spectra of the molecule . X-ray crystallography has also been used to characterize the structure of related compounds, revealing the importance of intramolecular and intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of compounds containing the methoxyphenyl motif can be influenced by the presence of this group. For instance, the methoxy group can participate in intermolecular interactions, as seen in the stabilization of certain compounds through C-H⋯O contacts . The hydrocarbonylation of prop-2-ene-1-ol to produce 2-methylpropan-1-ol and related compounds demonstrates the potential for complex chemical transformations involving methoxyphenyl-containing molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyphenyl-containing compounds are often determined by their molecular structure. The presence of the methoxy group can affect the overall lattice energies, as well as the vibrational modes of the interacting groups . Additionally, the electronic properties, such as HOMO-LUMO gaps and charge transfer, can be analyzed through quantum chemical calculations, providing a deeper understanding of the compound's reactivity and potential biological effects .
Biological Activity
The biological activity of compounds structurally related to 2-(4-Methoxyphenyl)propan-2-ol has been a subject of interest. For example, the adrenolytic activity of certain enantiomers has been linked to their antiarrhythmic and hypotensive effects . Antimicrobial and antiradical activities have also been reported for compounds with the methoxyphenyl group, although their effectiveness may vary compared to other beta-blocker types . Additionally, molecular docking studies have been performed to predict interactions with biological receptors, which can be crucial for the development of new pharmaceutical agents .
Aplicaciones Científicas De Investigación
Revisiting the Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin. Part 6 A Review
T. Yokoyama's study focuses on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds. The research reveals different reaction mechanisms for C6-C2 and C6-C3-type model compounds, highlighting the role of the γ-hydroxymethyl group in these processes. The study also discusses the existence of a hydride transfer mechanism in the acidolysis reactions and the detection of an enol ether compound in these processes, indicating complex reaction pathways and the impact of various factors such as acid type and concentration on these reactions (Yokoyama, 2015).
Phytochemical and Pharmacological Properties
4′-Geranyloxyferulic Acid An Overview of Its Potentialities as an Anti-Cancer and Anti-Inflammatory Agent
The study by F. Epifano et al. discusses the properties of 4′-geranyloxyferulic acid (GOFA), an oxyprenylated ferulic acid derivative found in various fruits and vegetables. The research highlights GOFA's potential as an anti-inflammatory and anti-tumor agent, showing protective effects against colon cancer growth and development in animal models. The findings suggest the significant therapeutic potential of GOFA and its presence in widely consumed food sources (Epifano et al., 2015).
Estrogen Metabolite and Mammary Carcinogenesis
Is 2-Methoxyestradiol an Endogenous Estrogen Metabolite that Inhibits Mammary Carcinogenesis? B. Zhu and A. Conney review the antitumorigenic and antiangiogenic effects of 2-methoxyestradiol, a chemically reactive estrogen metabolite. The paper discusses the possibility of endogenous formation of 2-methoxyestradiol having a protective effect against estrogen-induced cancers in target organs. The study calls for further research to understand the regulation of 2-methoxyestradiol formation and its potential role in preventing estrogen-induced carcinogenesis (Zhu & Conney, 1998).
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-10(2,11)8-4-6-9(12-3)7-5-8/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXOWZOXTDBCHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20225298 | |
| Record name | 4-Methoxy-alpha,alpha-dimethylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)propan-2-ol | |
CAS RN |
7428-99-1 | |
| Record name | 4-Methoxy-α,α-dimethylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7428-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxyphenyl)propan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007428991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-alpha,alpha-dimethylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-α,α-dimethylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-METHOXYPHENYL)PROPAN-2-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8FG2V8WGD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-(4-methoxyphenyl)propan-2-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062603 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

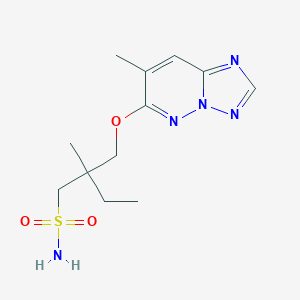
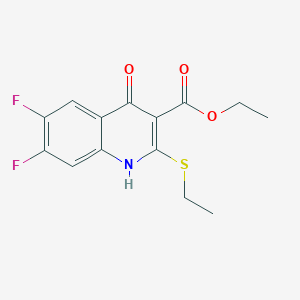
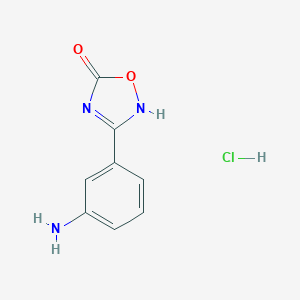
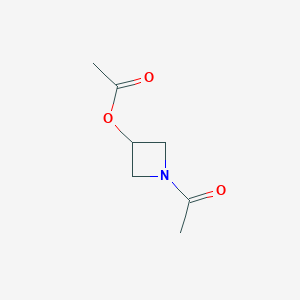
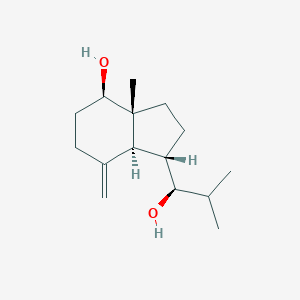
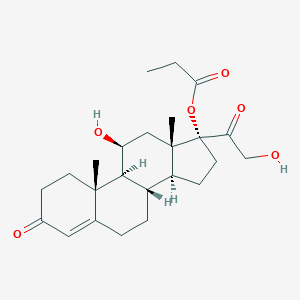
![[4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate](/img/structure/B134684.png)
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride](/img/structure/B134685.png)
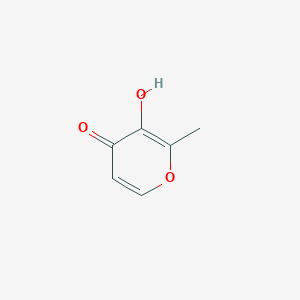
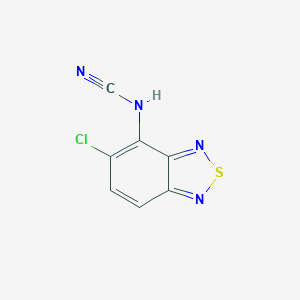
![4-[(3-Methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134698.png)
